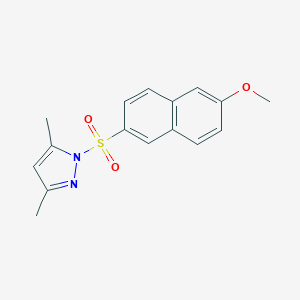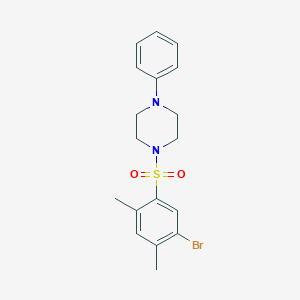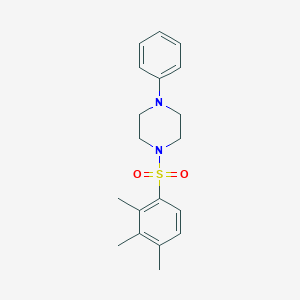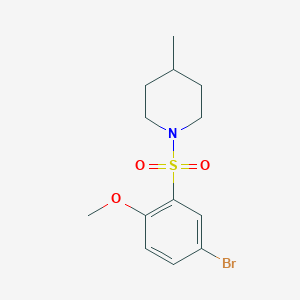
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine” is a chemical compound with a molecular weight of 320.21 . It is stored in dry conditions at room temperature . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H14BrNO3S/c1-16-10-5-4-9 (12)8-11 (10)17 (14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in this area focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, Aziz‐ur‐Rehman et al. (2017) introduced new derivatives with valuable biological activities by synthesizing 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives. These compounds were synthesized through a series of steps from different aralkyl/aryl carboxylic acids and were structurally elucidated by spectral data analysis, highlighting their potential in drug discovery (Aziz‐ur‐Rehman et al., 2017).
Biological Activities and Applications
Several studies have investigated the biological activities of compounds similar to "1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine," including antibacterial and anticancer properties. For example, the synthesis, spectral analysis, and biological evaluation of sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent antibacterial activity, indicating the therapeutic potential of such compounds (A. Rehman et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye damage . The compound should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . If the compound is swallowed or comes into contact with the skin or eyes, medical attention should be sought immediately .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine’s action are currently unknown
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPUTRVKLIAAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Propan-2-yl)phenyl]-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345737.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B345739.png)
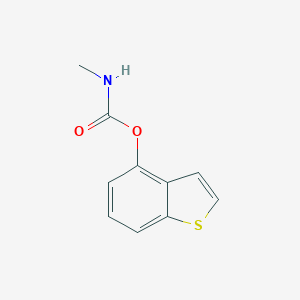

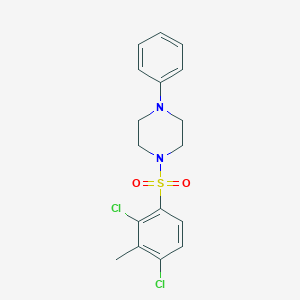
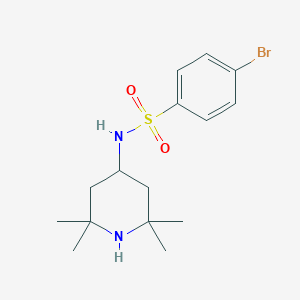
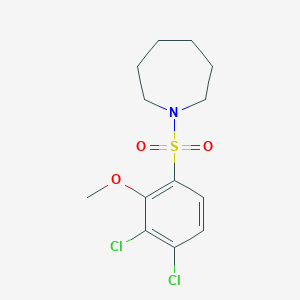
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
